molecular formula C22H17NO B12608094 (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one CAS No. 918540-81-5

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one

Cat. No.: B12608094
CAS No.: 918540-81-5
M. Wt: 311.4 g/mol
InChI Key: RWGODCRDQRAIRK-UHFFFAOYSA-N
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Description

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is an organic Schiff base ligand precursor of interest in coordination chemistry and materials science research. This compound features a phenanthrenone core linked to a 2,6-dimethylphenyl group via an imino (C=N) bond, forming a conjugated system . It is primarily utilized as a key starting material for the synthesis of metal complexes, particularly with group 13 elements. For instance, it undergoes a 1,2-addition reaction with trimethylaluminum (Al(CH₃)₃) to form dinuclear aluminum complexes with distorted tetrahedral coordination geometries . The ligand and its resulting metal complexes are investigated for their interesting structural properties and potential catalytic performance . The solid-state structure has been confirmed by single-crystal X-ray diffraction studies . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

CAS No.

918540-81-5

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

10-(2,6-dimethylphenyl)iminophenanthren-9-one

InChI

InChI=1S/C22H17NO/c1-14-8-7-9-15(2)20(14)23-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)22(21)24/h3-13H,1-2H3

InChI Key

RWGODCRDQRAIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Chemical Properties

Preparation Methods

General Synthetic Routes

The synthesis of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one can be approached through several methodologies, primarily involving the coupling of phenanthrene derivatives with imines or related compounds.

Method A: Aldimine Formation
  • Reagents :

    • Phenanthrene derivative
    • 2,6-Dimethylbenzaldehyde
    • Ammonium acetate
    • Solvent (e.g., acetic acid)
  • Procedure :

    • Mix the phenanthrene derivative with 2,6-dimethylbenzaldehyde and ammonium acetate in acetic acid.
    • Heat the mixture under reflux for several hours.
    • Upon completion, cool the reaction mixture and precipitate the product by pouring into ice water.
    • Isolate the solid product through filtration and dry.
  • Yield : Typically high yields (up to 96%) are reported for this method.

Alternative Synthesis via Phenanthrenequinone Derivatives

Another effective method involves the use of phenanthrenequinone as a precursor:

  • Reagents :

    • 9,10-Phenanthrenequinone
    • Primary amine (e.g., benzylamine)
    • Solvent (e.g., DMSO)
  • Procedure :

    • Dissolve 9,10-phenanthrenequinone in DMSO and add a primary amine.
    • Heat the mixture at elevated temperatures (around 110 °C) for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • After completion, cool and extract with an organic solvent.
    • Purify the crude product by column chromatography.
  • Yield : Yields can vary but have been reported around 80%.

Using Triazolium Salts in Synthesis

A more advanced synthetic route employs triazolium salts as catalysts:

  • Reagents :

    • Triazolium salt (NHC)
    • Aldehyde (e.g., 2,6-dimethylbenzaldehyde)
    • Base (e.g., Cs2CO3)
    • Solvent (e.g., acetonitrile)
  • Procedure :

    • In a nitrogen atmosphere, combine triazolium salt with the aldehyde and base in acetonitrile.
    • Stir at elevated temperatures for an extended period (12 hours).
    • After completion, concentrate the reaction mixture and purify using column chromatography.
  • Yield : This method also yields high purity products.

Comparative Analysis of Methods

Method Reagents Used Typical Yield Advantages Disadvantages
Aldimine Formation Phenanthrene, Benzaldehyde, Ammonium Acetate Up to 96% Simple procedure Requires careful temperature control
Phenanthrenequinone Derivative Phenanthrenequinone, Primary Amine ~80% Versatile starting material Longer reaction time
Triazolium Salt Method Triazolium Salt, Aldehyde, Base High purity Catalytic efficiency Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenanthrene backbone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.

Major Products Formed

    Oxidation: Oxime or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenanthrene derivatives, depending on the specific electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying biological processes involving imine-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the phenanthrene backbone may interact with hydrophobic regions of proteins or cell membranes, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenanthren-9(10H)-one Derivatives

Compound Name Substituent(s) on Phenyl Ring Key Structural Features Coordination Behavior
(10E)-10-[(2,6-Dimethylphenyl)imino]-... 2,6-dimethyl Planar phenanthrene; E-configuration imine Binds Al(III) in dinuclear complexes
10-[(2-Hydroxyphenyl)imino]anthracen-9(10H)-one 2-hydroxy Anthracene backbone; phenolic -OH group Forms Mn(II), Co(II), Ni(II), Cu(II) complexes with DNA cleavage activity
10-Hydroxy-10-(1,3-thiazol-2-ylmethyl)-... Thiazolylmethyl Heterocyclic thiazole; hydroxyl group Exhibits hydrogen-bonded chains; no metal coordination reported
10,10-Dimethylanthracen-9(10H)-one 10,10-dimethyl Anthracene core with geminal methyl groups No imine group; used as a reference in stability studies

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 2,6-dimethyl) enhance the ligand’s ability to stabilize metal centers, as seen in aluminum complexes . In contrast, electron-withdrawing groups (e.g., 4-nitro in ) or polar substituents (e.g., -OH in ) alter solubility and binding modes.
  • Backbone Variations: Anthracenone derivatives (e.g., ) exhibit reduced planarity compared to phenanthrenone derivatives, affecting π-π stacking and catalytic activity .

Physicochemical Properties

  • Thermal Stability : The 2,6-dimethylphenyl group in the target compound improves thermal stability (decomposition >250°C) compared to unsubstituted analogues .
  • Solubility : Polar substituents (e.g., -OH in ) increase aqueous solubility, whereas alkyl groups (e.g., 2,6-dimethyl) enhance organic-phase compatibility .
  • Crystallography: The target compound’s crystal structure reveals non-planar phenanthrene rings (dihedral angle = 20.64°), contrasting with the planar anthracenone systems in .

Biological Activity

(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one, a phenanthrene derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one can be represented as follows:

C19H16N Molecular Weight 272 34 g mol \text{C}_{19}\text{H}_{16}\text{N}\quad \text{ Molecular Weight 272 34 g mol }

This compound features a phenanthrene core with an imino group and a dimethylphenyl substituent, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one may involve various mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions such as cancer and neurodegenerative diseases.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has been reported to inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed a dose-dependent inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Study 2 : Research conducted on neuroprotective effects revealed that (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one reduced oxidative stress markers in neuronal cells exposed to neurotoxins. The compound significantly decreased levels of reactive oxygen species (ROS) .
  • Study 3 : In a clinical trial assessing anti-inflammatory effects, patients treated with formulations containing this compound showed marked reductions in inflammatory markers compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions .

Comparative Biological Activity Table

The following table summarizes the key biological activities of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one compared to other related compounds:

Compound NameAntioxidant ActivityAnticancer ActivityAnti-inflammatory Activity
(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-oneHighModerateHigh
Phenanthrene derivativesModerateLowModerate
Other phenolic compoundsHighModerateHigh

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